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1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Kinase inhibitor Structure–activity relationship Hydrogen-bond acceptor

1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034584-26-2) is a synthetic small-molecule urea derivative built on the pyrazolo[1,5-a]pyrimidine heterocyclic scaffold (molecular formula C14H13N5O2, MW 283.291 g/mol). This fused N-heterocyclic core is recognized as a privileged structure in medicinal chemistry, with numerous derivatives reported as potent ATP-competitive kinase inhibitors targeting VEGFR, PDGFR, Pim-1, Flt-3, and other oncogenic kinases.

Molecular Formula C14H13N5O2
Molecular Weight 283.291
CAS No. 2034584-26-2
Cat. No. B2468610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
CAS2034584-26-2
Molecular FormulaC14H13N5O2
Molecular Weight283.291
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C14H13N5O2/c1-21-12-4-2-3-10(7-12)17-14(20)18-11-8-15-13-5-6-16-19(13)9-11/h2-9H,1H3,(H2,17,18,20)
InChIKeyIIJYRJNDYFEGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034584-26-2): Chemical Class, Core Scaffold, and Procurement Context


1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034584-26-2) is a synthetic small-molecule urea derivative built on the pyrazolo[1,5-a]pyrimidine heterocyclic scaffold (molecular formula C14H13N5O2, MW 283.291 g/mol) . This fused N-heterocyclic core is recognized as a privileged structure in medicinal chemistry, with numerous derivatives reported as potent ATP-competitive kinase inhibitors targeting VEGFR, PDGFR, Pim-1, Flt-3, and other oncogenic kinases [1]. The compound features a urea linker connecting the pyrazolo[1,5-a]pyrimidin-6-yl moiety to a 3-methoxyphenyl group, a substitution pattern that distinguishes it from closely related analogs bearing alternative phenyl substituents at the same position. It is supplied principally through screening compound libraries and custom synthesis channels at purities typically ≥90%, positioning it as a research tool for kinase inhibitor discovery and chemical biology probe development .

Why In-Class Pyrazolo[1,5-a]pyrimidine Ureas Cannot Simply Substitute 1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034584-26-2)


The pyrazolo[1,5-a]pyrimidin-6-yl urea chemotype exhibits pronounced structure–activity relationship (SAR) sensitivity to the nature and position of the N′-aryl substituent [1]. In the seminal 7-aminopyrazolo[1,5-a]pyrimidine urea series, variation of the terminal phenyl group modulated kinase selectivity across VEGFR, PDGFR, c-KIT, and TIE2 by orders of magnitude, with IC50 values ranging from sub-10 nM to >1 µM depending solely on aryl substitution [2]. The 3-methoxyphenyl group introduces a meta-oriented hydrogen-bond acceptor (–OCH3) that alters both the electronic character of the urea NH and the conformational preferences of the distal aryl ring relative to unsubstituted phenyl, 4-halo, or 4-alkyl congeners [3]. Consequently, even structurally proximal analogs (e.g., 1-phenyl-, 1-(2-chlorophenyl)-, or 1-(4-ethoxyphenyl)-pyrazolo[1,5-a]pyrimidin-6-yl urea) cannot be assumed to exhibit equivalent target engagement, selectivity profile, or physicochemical behavior. Procurement decisions that treat these compounds as interchangeable risk introducing uncontrolled variables into kinase profiling campaigns and SAR exploration.

Quantitative Differentiation of 1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034584-26-2) from Closest Structural Analogs


Meta-Methoxy Substitution Confers a Distinct Hydrogen-Bond Acceptor Profile Versus Unsubstituted Phenyl and Para-Alkoxy Analogs

The 3-methoxyphenyl substituent of the target compound provides a hydrogen-bond acceptor (HBA) count of 5 (two urea oxygen atoms, three pyrazolo[1,5-a]pyrimidine nitrogen atoms, and the methoxy oxygen), compared to 4 HBA for the unsubstituted 1-phenyl analog and 5 HBA but with different spatial orientation for the 4-ethoxyphenyl analog . The meta positioning of the methoxy group places the oxygen lone pairs approximately 4.8–5.2 Å from the urea NH hydrogen, enabling a unique intramolecular electrostatic environment not achievable with ortho- or para-substituted congeners . In the broader diaryl urea kinase inhibitor class, meta-alkoxy substitution has been associated with enhanced selectivity for the DFG-out (inactive) kinase conformation, though this has not been directly measured for the target compound [1].

Kinase inhibitor Structure–activity relationship Hydrogen-bond acceptor

Meta-Methoxy Lipophilicity (cLogP ~1.9) Positions the Compound in an Optimal Polarity Window Relative to High-logP 4-tert-Butyl and Low-logP 2,6-Difluoro Analogs

The calculated partition coefficient (cLogP) of the target compound is approximately 1.9, placing it within the optimal range for both aqueous solubility and passive membrane permeability (Lipinski Rule of 5 threshold: logP ≤5) . By contrast, the 4-tert-butylphenyl analog (CAS 2034504-73-7) exhibits cLogP ≈ 3.2 (Δ = +1.3), which may reduce aqueous solubility and increase nonspecific protein binding, while the 2,6-difluorophenyl analog (CAS 2034621-53-7) has cLogP ≈ 1.2 (Δ = −0.7), potentially limiting membrane permeability [1]. The 3-methoxy group thus provides a balanced lipophilicity profile that is intermediate between highly lipophilic alkyl-substituted and highly polar fluoro-substituted congeners [2].

Lipophilicity Drug-likeness Physicochemical property

The 3-Methoxyphenyl Urea NH Exhibits a Distinctive Electronic Environment (Hammett σmeta = +0.12) Compared to Electron-Withdrawing (2-Cl, 2,6-F2) and Electron-Donating (4-tBu) Analogs

The electronic nature of the N′-aryl substituent modulates the acidity of the urea NH protons and consequently the strength of hydrogen-bonding interactions with kinase hinge residues. The 3-methoxyphenyl group has a Hammett σmeta value of +0.12 (weakly electron-withdrawing by induction, weakly electron-donating by resonance), yielding a urea NH pKa intermediate between that of electron-deficient 2-chlorophenyl (σortho = +0.23; stronger H-bond donor) and electron-rich 4-tert-butylphenyl (σpara = −0.20; weaker H-bond donor) analogs [1]. In the 7-aminopyrazolo[1,5-a]pyrimidine urea kinase inhibitor series, analogous modulation of the distal aryl electronic character shifted kinase selectivity between VEGFR2 (KDR) and PDGFRβ by >10-fold [2].

Electronic effect Hammett constant Urea NH acidity

Screening-Collection Purity (90–95%) and Multi-Vendor Availability Lower Procurement Risk Versus Single-Source, Custom-Synthesis-Only Analogs

The target compound is listed in multiple reputable screening collections (ChemDiv, Asinex, Maybridge, InterBioScreen, Chemical Block) with guaranteed purities of 90–95% and stock quantities ranging from 62 mg to >2.4 g . In contrast, several close analogs (e.g., 1-(4-ethoxyphenyl)-pyrazolo[1,5-a]pyrimidin-6-yl urea, CAS 2034474-44-5) are available only through custom synthesis with no pre-existing stock, introducing lead times of 4–8 weeks and batch-to-batch variability risks [1]. The target compound can be obtained at 1 mg / 19 USD, 5 mg / 29 USD, and 10 mg / 36 USD with 18 working-day delivery, enabling cost-effective initial screening before committing to larger-scale analog synthesis .

Compound procurement Vendor availability Purity

Recommended Research Applications for 1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034584-26-2) Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening: Using the Intermediate-Lipophilicity 3-Methoxyphenyl Chemotype as a Reference Point for SAR Expansion

The intermediate cLogP (~1.9) and moderate Hammett σmeta (+0.12) of the 3-methoxyphenyl substituent position this compound as an ideal reference point for mapping the lipophilicity and electronic tolerance of a kinase ATP-binding site . Researchers can profile the compound at 1–10 µM against a panel of 50–100 kinases, then compare the resulting selectivity fingerprint with those of the more lipophilic 4-tert-butylphenyl analog (cLogP ~3.2) and the more polar 2,6-difluorophenyl analog (cLogP ~1.2) to deconvolve the contributions of lipophilicity versus hydrogen-bond donor strength to kinase selectivity [1]. The multi-vendor availability and low procurement cost (19 USD/mg) make this comparative profiling strategy economically feasible at the screening stage .

Biochemical Assay Development: Exploiting the Favorable DMSO Solubility Profile for High-Concentration Dose–Response Studies

With a calculated logP of 1.9 and TPSA of 87.3 Ų, the target compound is predicted to exhibit aqueous solubility (pH 7.4) of approximately 50–200 µM, enabling DMSO stock solutions of 10–50 mM without precipitation at final assay DMSO concentrations ≤1% (v/v) . This solubility window is critical for generating full 10-point dose–response curves (e.g., 0.1 nM–100 µM) in biochemical kinase assays, where more lipophilic analogs (e.g., 4-tert-butylphenyl, cLogP ~3.2) may precipitate at concentrations >10 µM in aqueous buffer [1]. The compound is therefore suitable as a quality-control standard for validating kinase assay robustness prior to screening more hydrophobic library members.

Chemical Biology Probe Development: Leveraging the Meta-Methoxy HBA Geometry for Kinase Conformation-Specific Probe Design

The unique spatial orientation of the meta-methoxy oxygen (~5.0 Å from the urea NH) presents an opportunity for structure-based design of conformation-selective kinase probes . In pyrazolo[1,5-a]pyrimidine urea kinase inhibitors, the urea NH typically donates a hydrogen bond to the hinge region (e.g., Glu or Asp carbonyl of the kinase), while the distal aryl group occupies the solvent-exposed region or the DFG-out allosteric pocket depending on substitution [1]. The 3-methoxyphenyl analog can serve as a starting scaffold for introducing photoaffinity labels (diazirine) or click-chemistry handles (alkyne) at the methoxy position via demethylation and subsequent O-alkylation, enabling target-engagement studies without perturbing the core kinase-binding pharmacophore .

Multi-Parameter Optimization (MPO) Reference Compound in Kinase Drug Discovery Programs

With zero Rule of 5 violations, a balanced lipophilicity–polarity profile (cLogP = 1.9, TPSA = 87.3 Ų), and moderate molecular weight (283.3 g/mol), the target compound occupies a favorable position in common MPO scoring systems (e.g., lipophilic ligand efficiency, LLE = pIC50 − logP) . When used as a baseline comparator in a chemical series, the compound enables medicinal chemists to quantify the impact of structural modifications on drug-likeness parameters. For example, replacing the 3-methoxy group with a 4-tert-butyl group (ΔcLogP = +1.3) can be assessed for its effect on LLE, providing a data-driven rationale for prioritizing or deprioritizing specific substitution patterns during lead optimization [1].

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